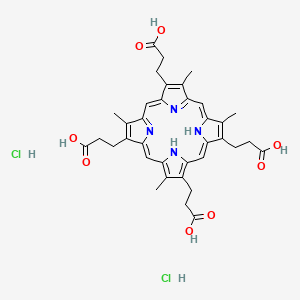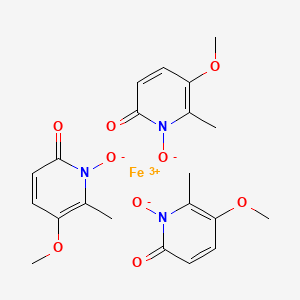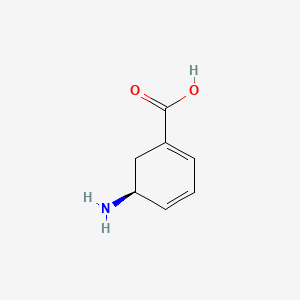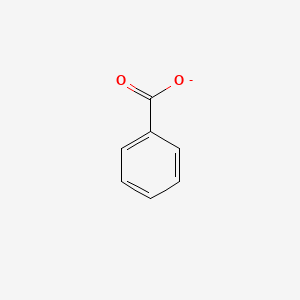
4-Methoxydalbergione
Übersicht
Beschreibung
4-Methoxydalbergione is a naturally occurring compound isolated from the heartwood of Dalbergia species, such as Dalbergia sissoo and Dalbergia odorifera . It belongs to the class of 1,4-benzoquinones and is characterized by a methoxy group at position 2 and a 1-phenylallyl group at position 5 . This compound has garnered significant attention due to its potent anticancer properties and its role in traditional medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 4-Methoxydalbergion kann durch verschiedene organische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Methylierung von 2-Chlor-4-Amino-6-Methoxypyrimidin unter Verwendung von Methanol und Natriumhydroxid . Ein weiterer Ansatz umfasst die Extraktion und Reinigung aus natürlichen Quellen wie Dalbergia sissoo Roxb .
Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Methoxydalbergion beinhaltet typischerweise die großtechnische Extraktion aus Dalbergia-Arten. Das Kernholz wird verarbeitet, um die Verbindung zu isolieren, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Methoxydalbergion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können es in Hydrochinonderivate umwandeln.
Substitution: Die Methoxygruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und starke Basen werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Chinonderivaten.
Reduktion: Bildung von Hydrochinonderivaten.
Substitution: Bildung verschiedener substituierter Benzochinone.
Wissenschaftliche Forschungsanwendungen
4-Methoxydalbergion wurde ausgiebig auf seine Antitumoraktivität untersucht. Es hat starke inhibitorische Wirkungen auf verschiedene Krebszelllinien gezeigt, darunter menschliche Astrozytom-U87-Zellen und Osteosarkomzellen . Die Verbindung induziert Apoptose und hemmt die Zellproliferation durch die Downregulierung von Signalwegen wie JAK2/STAT3 und die Upregulation von Genen wie GADD45G .
5. Wirkmechanismus
Die Antitumorwirkungen von 4-Methoxydalbergion werden hauptsächlich durch die Hemmung wichtiger Signalwege vermittelt. Es induziert Apoptose durch die Upregulation pro-apoptotischer Proteine und die Downregulierung anti-apoptotischer Proteine . Die Verbindung hemmt auch die Phosphorylierung von JAK2 und STAT3, was zur Inaktivierung von mitogenaktivierten Proteinkinasen (MAPKs) und CREB führt . Außerdem reguliert es PTEN, ein Tumorsuppressorgen, nach oben, was zu seiner Antitumoraktivität beiträgt .
Wirkmechanismus
The anticancer effects of 4-Methoxydalbergione are primarily mediated through the inhibition of key signaling pathways. It induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . The compound also inhibits the phosphorylation of JAK2 and STAT3, leading to the inactivation of mitogen-activated protein kinases (MAPKs) and CREB . Furthermore, it upregulates PTEN, a tumor suppressor gene, contributing to its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
4-Methoxydalbergion ist aufgrund seiner starken Antitumoraktivität und seiner spezifischen Molekülstruktur einzigartig. Ähnliche Verbindungen umfassen:
Eigenschaften
IUPAC Name |
2-methoxy-5-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSUZUQISVAJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315149 | |
| Record name | 4-Methoxydalbergione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28396-75-0 | |
| Record name | 4-Methoxydalbergione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28396-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxydalbergione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028396750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DALBERGIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxydalbergione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-hydroxy-2-methyl-6-[[3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1202991.png)













